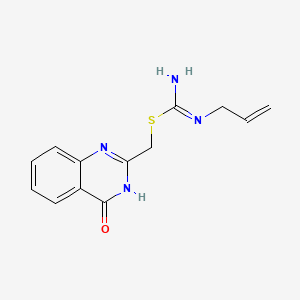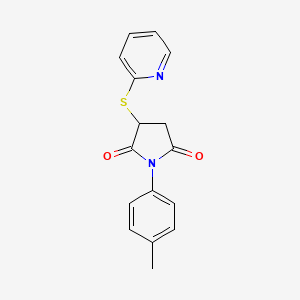
(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-oxo-1H-quinazolin-2-yl)methyl N’-prop-2-enylcarbamimidothioate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-1H-quinazolin-2-yl)methyl N’-prop-2-enylcarbamimidothioate typically involves multiple steps, starting from readily available starting materials
Formation of Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions. This reaction forms the quinazolinone structure.
Introduction of Thioate Group: The thioate group can be introduced by reacting the quinazolinone with a suitable thiol reagent, such as thiourea, under basic conditions.
Formation of Carbamimidothioate: The final step involves the reaction of the intermediate with an appropriate carbamimidothioate reagent, such as N’-prop-2-enylcarbamimidothioate, under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of (4-oxo-1H-quinazolin-2-yl)methyl N’-prop-2-enylcarbamimidothioate may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
(4-oxo-1H-quinazolin-2-yl)methyl N’-prop-2-enylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioate or carbamimidothioate groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original thioate or carbamimidothioate groups.
科学的研究の応用
(4-oxo-1H-quinazolin-2-yl)methyl N’-prop-2-enylcarbamimidothioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
類似化合物との比較
(4-oxo-1H-quinazolin-2-yl)methyl N’-prop-2-enylcarbamimidothioate can be compared with other similar compounds, such as:
Quinazoline Derivatives: Compounds like 2-oxo-1,2-dihydroquinoline-3-carboxamides and 2,4-disubstituted quinazolines share structural similarities and biological activities.
Thiazole Derivatives: Thiazole compounds, such as sulfathiazole and ritonavir, have diverse biological activities and can be compared in terms of their therapeutic potential and mechanisms of action.
Imidazole Derivatives: Imidazole compounds, like metronidazole and clotrimazole, also exhibit a range of biological activities and can be compared for their antimicrobial and anticancer properties.
特性
分子式 |
C13H14N4OS |
|---|---|
分子量 |
274.34 g/mol |
IUPAC名 |
(4-oxo-3H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate |
InChI |
InChI=1S/C13H14N4OS/c1-2-7-15-13(14)19-8-11-16-10-6-4-3-5-9(10)12(18)17-11/h2-6H,1,7-8H2,(H2,14,15)(H,16,17,18) |
InChIキー |
DDQJKXKSXMYPGK-UHFFFAOYSA-N |
正規SMILES |
C=CCN=C(N)SCC1=NC2=CC=CC=C2C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598882.png)
![3',5'-Diethyl 2'-amino-1-(carbamoylmethyl)-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11598899.png)
![methyl (2Z)-{2-[(2E)-2-benzylidenehydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11598903.png)
![3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11598911.png)
![Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate](/img/structure/B11598915.png)

![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B11598917.png)

![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11598923.png)

![9'-Bromo-2'-phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11598932.png)

![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one](/img/structure/B11598953.png)
![2-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11598964.png)
